molecular formula C15H26ClNO2 B560619 O-desmethyl Mebeverine alcohol (hydrochloride)

O-desmethyl Mebeverine alcohol (hydrochloride)

Cat. No.: B560619
M. Wt: 287.82 g/mol
InChI Key: BWCVTLCWTXRTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-desmethyl Mebeverine alcohol (hydrochloride) is a metabolite of Mebeverine, which is a potent α1 receptor inhibitor. Mebeverine is commonly used as an antispasmodic agent to relieve gastrointestinal discomfort by relaxing the smooth muscles of the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-desmethyl Mebeverine alcohol (hydrochloride) typically involves the demethylation of Mebeverine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of O-desmethyl Mebeverine alcohol (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the demethylation of Mebeverine followed by purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

O-desmethyl Mebeverine alcohol (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Mechanism of Action

O-desmethyl Mebeverine alcohol (hydrochloride) exerts its effects by inhibiting the α1 receptors, leading to the relaxation of the smooth muscles in the gastrointestinal tract. This action helps alleviate spasms and discomfort associated with gastrointestinal disorders. The molecular targets include the α1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-desmethyl Mebeverine alcohol (hydrochloride) is unique due to its specific inhibitory action on α1 receptors and its role as a metabolite of Mebeverine. This compound provides insights into the metabolism and pharmacokinetics of Mebeverine, making it valuable for research and therapeutic applications .

Properties

IUPAC Name

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVTLCWTXRTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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